REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=O.[Cl:13][C:14]1[C:15]([NH2:20])=[N:16][CH:17]=[CH:18][N:19]=1>C(#N)C.CC(O)C>[Cl:13][C:14]1[C:15]2[N:16]([CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=3[F:12])[N:20]=2)[CH:17]=[CH:18][N:19]=1
|
Name
|
|
Quantity
|
107.31 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(C=C(C=C1)F)F
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
The filtrate solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a brown solid
|
Type
|
FILTRATION
|
Details
|
This filtration
|
Type
|
CUSTOM
|
Details
|
bumping associated with the removal of the ACN
|
Type
|
STIRRING
|
Details
|
whilst stirring, with 2N NaOH (750 mL)
|
Type
|
CUSTOM
|
Details
|
the product was partitioned between DCM (9×1000 mL)
|
Type
|
FILTRATION
|
Details
|
filtered from the insoluble material
|
Type
|
EXTRACTION
|
Details
|
extraction process
|
Type
|
STIRRING
|
Details
|
stirred with 2.5N HCl (4×750 mL)
|
Type
|
WASH
|
Details
|
The organic layer was finally washed with 2.0N NaOH (500 mL) and water (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a Florisil® pad (3 inch diameter×3 inch depth)
|
Type
|
CUSTOM
|
Details
|
to remove origin material
|
Type
|
WASH
|
Details
|
The Florisil® pad was washed with repeated amounts of solvent until no product
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 20° C
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with ice-cold IPA (2×40 mL)
|
Type
|
CUSTOM
|
Details
|
to remove impurities
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo at about 70° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C=CN1)C=C(N2)C2=C(C=C(C=C2)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69.75 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |